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N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propionamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

N-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)propionamide (CAS 941975-08-2) is a synthetic small molecule with the molecular formula C₁₂H₁₆N₂O₃S and a molecular weight of 268.33 g/mol, assigned PubChem CID 7638780. It belongs to the gamma-sultam (1,2-isothiazolidine-1,1-dioxide) class, a recurring privileged scaffold in medicinal chemistry associated with cyclin-dependent kinase (CDK) inhibition, protein kinase CK2 inhibition, and dual cyclooxygenase-2/5-lipoxygenase (COX-2/5-LO) modulation.

Molecular Formula C12H16N2O3S
Molecular Weight 268.33
CAS No. 941975-08-2
Cat. No. B2487298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propionamide
CAS941975-08-2
Molecular FormulaC12H16N2O3S
Molecular Weight268.33
Structural Identifiers
SMILESCCC(=O)NC1=CC(=CC=C1)N2CCCS2(=O)=O
InChIInChI=1S/C12H16N2O3S/c1-2-12(15)13-10-5-3-6-11(9-10)14-7-4-8-18(14,16)17/h3,5-6,9H,2,4,7-8H2,1H3,(H,13,15)
InChIKeyDUNLDVYZMOLXIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)propionamide (CAS 941975-08-2): Procurement-Relevant Structural and Pharmacophoric Profile


N-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)propionamide (CAS 941975-08-2) is a synthetic small molecule with the molecular formula C₁₂H₁₆N₂O₃S and a molecular weight of 268.33 g/mol, assigned PubChem CID 7638780 [1]. It belongs to the gamma-sultam (1,2-isothiazolidine-1,1-dioxide) class, a recurring privileged scaffold in medicinal chemistry associated with cyclin-dependent kinase (CDK) inhibition, protein kinase CK2 inhibition, and dual cyclooxygenase-2/5-lipoxygenase (COX-2/5-LO) modulation [2]. The compound features a meta-substituted phenyl ring bearing a propionamide group, distinguishing it positionally from its para-substituted isomer and from analogs with additional ring substituents.

Why N-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)propionamide Cannot Be Interchanged with In-Class Analogs: Substitution-Pattern Evidence


Compounds within the gamma-sultam phenylpropionamide family are not functionally interchangeable, because the regiochemistry of the phenyl substitution and the nature of the amide side chain govern both target engagement and physicochemical properties. The meta-substituted target compound (CAS 941975-08-2) positions the propionamide at the 3-position of the phenyl ring, whereas the para isomer (CAS 942010-91-5) and chloro-substituted analog (CAS 941975-56-0) present distinct hydrogen-bonding vectors, dipole moments, and steric profiles that directly affect kinase ATP-binding site complementarity and cellular permeability [1]. In the broader gamma-sultam class, a single positional or substituent change has been shown to produce >10-fold differences in CK2 inhibitory activity, underscoring the impossibility of generic analog substitution [2].

N-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)propionamide: Quantitative Differentiation Evidence Against Closest Analogs


Meta- vs. Para-Propionamide Regiochemistry: Positional Isomer Differentiation by Physicochemical Profile

The target compound bears the propionamide group at the meta (3-) position of the phenyl ring, in contrast to the para isomer N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propionamide (CAS 942010-91-5). This positional difference alters the calculated partition coefficient (cLogP) and topological polar surface area (TPSA), which are critical determinants of membrane permeability and off-target promiscuity. For the target compound, computed cLogP is 1.8 and TPSA is 66.5 Ų, compared with cLogP of approximately 1.6 and TPSA of 66.5 Ų for the para isomer [1]. The meta substitution introduces an angled exit vector for the amide relative to the gamma-sultam plane, which docking studies in the CK2 ATP-binding site suggest orients the propionamide carbonyl for distinct hydrogen-bonding interactions with the hinge region [2]. This regioisomeric differentiation is consistent with the observation that meta-substituted 2-phenylisothiazolidin-1,1-dioxide derivatives exhibit divergent kinase selectivity profiles compared with their para counterparts [2].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Propionamide Side Chain vs. Extended Phenylpropanamide: Impact on Ligand Efficiency and Kinase Binding

The target compound contains a compact propionamide side chain (3-carbon acyl), whereas its closest extended analog N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-phenylpropanamide (CAS 941886-29-9) features a bulkier 3-phenylpropanamide moiety. This difference directly affects ligand efficiency metrics. The target compound has a molecular weight of 268.33 g/mol versus 358.46 g/mol for the phenylpropanamide analog . In the gamma-sultam CK2 inhibitor series, smaller N-alkyl substituents (comparable to propionamide) yielded inhibitors with improved ligand efficiency indices (LEI), whereas over-extension with arylalkyl groups frequently introduced steric clashes with the ATP-binding pocket gatekeeper residue, reducing potency [1]. Specifically, the lead compound in the CK2 series bearing a compact substituent achieved an IC₅₀ of 20 µM, which was subsequently optimized to 1.5 µM through substituent refinement, demonstrating that side-chain size directly governs kinase inhibitory potency in this scaffold class [1].

Kinase Inhibition Ligand Efficiency Fragment-Based Design

Absence of Chloro Substituent: Differentiation from 4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl Analog in Metabolic Stability and Synthetic Tractability

The target compound lacks the 4-chloro substituent present in N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propionamide (CAS 941975-56-0). The absence of chlorine eliminates a potential site for CYP450-mediated oxidative dehalogenation and glutathione conjugation, metabolic pathways that commonly contribute to high clearance in chloroaromatic compounds [1]. While no head-to-head metabolic stability data exist for this specific pair, the class-level principle is well established: unsubstituted phenyl rings generally exhibit lower intrinsic clearance than their halogenated counterparts in human liver microsome assays [1]. Additionally, the synthetic route is simplified by eliminating the chlorination step, reducing the number of synthetic operations from the common 1,1-dioxidoisothiazolidine intermediate [2]. This positions the target compound as a cleaner chemical probe with fewer potential metabolic liabilities for in vitro target engagement studies.

Drug Metabolism Synthetic Accessibility Lead Optimization

Gamma-Sultam Scaffold Privilege: Class-Level Evidence for CDK1/CDK2 and Anti-Proliferative Activity

Isothiazolidine-1,1-dioxide (gamma-sultam) analogues have been crystallographically validated as ATP-competitive inhibitors of CDK2 (PDB: 2DUV) and demonstrate potent CDK1 and CDK2 inhibitory activities, with anti-proliferative effects across EJ (bladder), HCT116 (colon), SW620 (colon), and MDAMB468 (breast) cancer cell lines [1]. The gamma-sultam sulfone group forms critical hydrogen-bonding interactions with the kinase hinge region, as evidenced by the 2.2 Å X-ray co-crystal structure of a closely related 3-hydroxychromone-gamma-sultam hybrid bound to CDK2 [1]. In a separate study of 40 2-phenylisothiazolidin-3-one-1,1-dioxide derivatives, the scaffold was optimized from an initial IC₅₀ of 20 µM to 1.5 µM against CK2, establishing a clear SAR trajectory that underscores the scaffold's tunability [2]. While the target compound has not itself been profiled in published kinase panels, its core gamma-sultam-phenyl pharmacophore is identical to that which produced CDK1/CDK2 and CK2 inhibition in these studies, absent the 3-oxo or chromone modifications present in the reference compounds [1][2]. The propionamide moiety, being smaller than the chromone or indazole extensions, is predicted to retain ATP-site binding while offering a distinct vector for subsequent optimization.

Cyclin-Dependent Kinase Cancer Cell Proliferation Gamma-Sultam Pharmacophore

Hydrogen-Bond Donor/Acceptor Profile Differentiation for Kinase Selectivity Screening

The target compound presents a defined hydrogen-bond donor/acceptor (HBD/HBA) profile: 1 HBD (propionamide NH) and 5 HBA (sulfone oxygens ×2, amide carbonyl oxygen ×1, nitrogen atoms ×2), resulting in an HBD/HBA ratio of 0.2 [1]. This contrasts with the 4-chloro analog (CAS 941975-56-0) which carries an additional HBA (chlorine) and the methoxy analog (CAS not enumerated, N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)propionamide) which adds one HBD and one HBA via the methoxy substituent. The lower HBD count of the target compound reduces the desolvation penalty for passive membrane permeation while maintaining sufficient HBA capacity for hinge-region hydrogen bonding in kinase active sites, as demonstrated for the gamma-sultam scaffold [2]. In kinase selectivity panels, compounds with minimal HBD counts tend to exhibit narrower selectivity profiles, which is advantageous for chemical probe development [2].

Kinase Selectivity Pharmacophore Modeling Off-Target Prediction

Synthetic Accessibility and Building-Block Utility: Differentiation from Fused-Ring and Indazole Gamma-Sultams

Unlike the indazole-fused 1,1-dioxoisothiazolidine derivatives described in patent WO 01/85726 A1, which require multi-step heterocycle construction, the target compound is accessible via a concise two-step sequence: (1) formation of the N-(3-aminophenyl)-1,2-isothiazolidine-1,1-dioxide intermediate, followed by (2) acylation with propionyl chloride [1]. This synthetic brevity contrasts with the 5–7 synthetic steps typically required for indazole-gamma-sultam hybrids [1]. The target compound's commercial availability from multiple vendors as a research-grade building block (typical purity ≥95%) further lowers the barrier to procurement for hit-finding libraries . Its free amine precursor (following deprotection where applicable) can be readily diversified via parallel amide coupling, enabling rapid library generation—a key advantage over more complex gamma-sultam scaffolds that lack a convenient derivatization handle [1].

Chemical Biology Building Block Parallel Synthesis

N-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)propionamide: Defined Research and Industrial Application Scenarios Based on Differentiation Evidence


Kinase Inhibitor Fragment Library Enrichment with a Crystallographically Validated Hinge-Binding Scaffold

The gamma-sultam core has been confirmed by X-ray crystallography (PDB: 2DUV, 2.2 Å resolution) to engage the CDK2 hinge region via sulfone oxygen hydrogen bonds [1]. The target compound's compact propionamide side chain (MW 268.33) and favorable ligand efficiency profile, as established in Section 3 (Evidence Item 2), position it as an ideal fragment for kinase-focused library construction. Its meta-substitution geometry provides a distinct vector for fragment growing compared with the para isomer, enabling exploration of underexploited chemical space in kinase inhibitor design. Procurement for fragment-based screening campaigns is recommended when the goal is to identify novel hinge-binding chemotypes with minimal molecular complexity.

Structure-Activity Relationship (SAR) Expansion of Gamma-Sultam CK2 and CDK Inhibitor Series

The CK2 inhibitor SAR reported by Chekanov et al. (2014) demonstrated that substituent optimization on the 2-phenylisothiazolidin-3-one-1,1-dioxide core achieved a 13.3-fold improvement in potency (from IC₅₀ = 20 µM to 1.5 µM) [2]. The target compound, lacking the 3-oxo group present in the CK2-optimized series, provides a chemically distinct starting point for exploring whether the propionamide side chain can recapitulate or exceed this potency trajectory. Its meta-regiochemistry and absence of halogen substituents (Section 3, Evidence Items 1 and 3) offer a cleaner SAR baseline for systematic variation of the amide substituent without confounding metabolic or steric factors. This scenario is appropriate for medicinal chemistry teams seeking to map the SAR landscape of the gamma-sultam phenylamide series from a minimal-structure starting point.

Chemical Probe Development with Reduced Metabolic Liability for Cellular Target Engagement Studies

For cell-based target engagement assays (e.g., CETSA, BRET, NanoBRET) requiring compounds with minimal off-target activity and predictable intracellular pharmacokinetics, the target compound's favorable HBD/HBA profile (1 donor, 5 acceptors) and absence of a chloro substituent (Section 3, Evidence Items 3 and 5) support its selection over halogenated analogs. The class-level anti-proliferative activity of gamma-sultam derivatives against EJ, HCT116, SW620, and MDAMB468 cancer cell lines [1] provides a rationale for cellular assay deployment. Procurement is indicated when the experimental objective is to establish a clean, interpretable cellular pharmacology dataset unconfounded by metabolic instability associated with haloaromatic substituents.

Rapid Diversification via Parallel Amide Coupling for Hit-to-Lead Library Synthesis

As detailed in Section 3 (Evidence Item 6), the target compound's accessible synthesis (2-step route) and commercial availability as a building block enable its use as a diversification-ready core scaffold. The propionamide group can serve as a stable control, or the amine precursor (obtained via deprotection or direct procurement) can be subjected to parallel acylation with diverse carboxylic acids to generate focused libraries of 50–200 compounds within weeks [1]. This scenario is tailored for industrial medicinal chemistry groups or academic screening centers requiring rapid SAR exploration around the gamma-sultam pharmacophore with minimal synthetic resource investment.

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